molecular formula C14H35O3PSi2 B14150118 Bis(trimethylsilyl)octylphosphonate CAS No. 158074-31-8

Bis(trimethylsilyl)octylphosphonate

Cat. No.: B14150118
CAS No.: 158074-31-8
M. Wt: 338.57 g/mol
InChI Key: KDVSUUCTCLZYIS-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)octylphosphonate (CAS 58074-31-8) is an organosilicon phosphonate compound with the molecular formula C 14 H 35 O 3 PSi 2 and a molecular weight of 338.57 g/mol . This reagent is offered with a purity of 95% and serves as a specialized coupling agent in materials science . Its primary research application is in the functionalization of surfaces to impart key properties such as water repellency and lubrication . The molecular structure combines a long-chain octyl group with hydrolyzable trimethylsilyl phosphonate esters. This structure is characteristic of reagents used to modify surface interfaces, though the specific mechanisms of action for this exact compound are not detailed in the available literature. Researchers utilize this compound to develop advanced materials with tailored surface characteristics. The related chemical class of trimethylsilyl reagents is known to function as effective scavengers of acidic species like HF in other electrochemical systems, suggesting potential avenues for investigative research . This product is intended for research and development purposes in a laboratory setting. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

CAS No.

158074-31-8

Molecular Formula

C14H35O3PSi2

Molecular Weight

338.57 g/mol

IUPAC Name

trimethyl-[octyl(trimethylsilyloxy)phosphoryl]oxysilane

InChI

InChI=1S/C14H35O3PSi2/c1-8-9-10-11-12-13-14-18(15,16-19(2,3)4)17-20(5,6)7/h8-14H2,1-7H3

InChI Key

KDVSUUCTCLZYIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Hexamethyldisilazane (HMDS)-Mediated Silylation

HMDS serves as a robust silylating agent for converting octylphosphonic acid (OPA) into its bis(trimethylsilyl) derivative. The reaction proceeds via deprotonation of OPA’s acidic P–OH groups, followed by nucleophilic substitution with TMS groups. A representative procedure involves:

  • Dissolving OPA (1 eq) in anhydrous tetrahydrofuran (THF) under nitrogen.
  • Adding HMDS (2.2 eq) and catalytic ammonium sulfate.
  • Refluxing at 65°C for 12–18 hours.

This method typically achieves 75–85% yield, with excess HMDS ensuring complete silylation. Side products include tris(trimethylsilyl) phosphonate (≤5%) due to over-silylation, which can be minimized by stoichiometric control.

Bis(trimethylsilyl)acetamide (BSA)-Assisted Reactions

BSA offers milder conditions for silylation, particularly for acid-sensitive substrates. In a modified approach:

  • OPA (1 eq) and BSA (2.1 eq) are combined in dichloromethane.
  • Triethylamine (1.1 eq) is added to scavenge acetamide byproducts.
  • The mixture is stirred at 25°C for 6 hours.

Yields reach 80–90% with <2% side products. BSA’s dual role as a silyl donor and base simplifies purification, though its higher cost limits industrial scalability.

Trimethylchlorosilane (TMCS) with Base

TMCS, paired with organic bases, provides a low-cost alternative. A typical protocol involves:

  • Mixing OPA (1 eq), TMCS (2.5 eq), and pyridine (3 eq) in toluene.
  • Heating to 110°C for 8 hours under Dean-Stark conditions to remove HCl.

This method yields 70–78% product but requires rigorous drying to prevent TMCS hydrolysis.

Transesterification of Phosphonate Esters

Transesterification enables the conversion of dialkyl octylphosphonates to their bis-TMS analogs. For example, diethyl octylphosphonate reacts with trimethylsilyl triflate (TMSOTf) in acetonitrile at 60°C for 24 hours, yielding 65–72% product. Catalytic amounts of zinc iodide enhance reaction rates by facilitating TMS group transfer.

Catalytic Innovations and Process Optimization

Lewis Acid Catalysts

Zinc iodide (ZnI₂) markedly accelerates silylation when using HMDS or BSA. For instance, adding 5 mol% ZnI₂ reduces reaction times from 18 to 4 hours while maintaining 88% yield. Conversely, TMSOTf promotes sila-Arbuzov side reactions, necessitating careful catalyst selection.

Solvent Effects

Polar aprotic solvents (THF, DMF) improve silylating agent solubility but may destabilize intermediates. Nonpolar solvents like toluene favor thermodynamic control, reducing byproduct formation.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) shortens HMDS-mediated silylation to 2 hours with 92% yield, offering energy-efficient scaling.

Comparative Methodological Analysis

Method Silylating Agent Catalyst Time (h) Yield (%) Purity (%)
HMDS/THF HMDS None 18 85 95
BSA/DCM BSA None 6 90 98
TMCS/Pyridine TMCS Pyridine 8 78 90
Microwave/HMDS HMDS ZnI₂ 2 92 97

BSA-based methods excel in yield and purity but incur higher costs. Industrial applications favor TMCS for its affordability despite moderate efficiency.

Chemical Reactions Analysis

Types of Reactions: Bis(trimethylsilyl)octylphosphonate undergoes various chemical reactions, including:

    Hydrolysis: The compound is sensitive to moisture and undergoes hydrolysis to form octylphosphonic acid and trimethylsilanol.

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

    Hydrolysis: Octylphosphonic acid and trimethylsilanol.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

    Oxidation: Phosphonic acid derivatives.

Scientific Research Applications

Chemistry: Bis(trimethylsilyl)octylphosphonate is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds. It serves as a protecting group for phosphonic acids and as a precursor for the synthesis of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and as a potential therapeutic agent. Its ability to inhibit certain enzymes makes it a valuable tool in drug discovery and development.

Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique properties make it suitable for applications in materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of bis(trimethylsilyl)octylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl groups enhance the compound’s stability and facilitate its binding to target molecules. The phosphonate group can mimic phosphate esters, allowing the compound to act as an enzyme inhibitor or modulator.

Comparison with Similar Compounds

Structural and Functional Group Analysis
Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties/Applications
Bis(trimethylsilyl)octylphosphonate Not explicitly provided ~400–450 (est.) Octyl, two TMS groups High lipophilicity; synthetic intermediate
Bis(trimethylsilyl)trifluoro-acetyl-phosphonate C₈H₁₈F₃O₄PSi₂ 322.37 Trifluoroacetyl, two TMS groups Electron-withdrawing substituent; enhanced acidity
Bis(1,2,2-trimethylpropyl) methylphosphonate C₁₃H₂₉O₃P 264.346 Bulky alkyl groups Lower volatility; potential as plasticizer
Trimethyl Phosphate C₃H₉O₄P 140.08 Three methyl groups High reactivity; used as solvent or alkylating agent
Tridecyl Phosphite C₃₀H₆₃O₃P 514.78 Three decyl groups Antioxidant; stabilizer in polymers

Key Observations :

  • Substituent Effects : The octyl group in this compound contributes to significant hydrophobicity, distinguishing it from trifluoroacetyl-containing analogs (e.g., ), which are more polar due to fluorine electronegativity .
  • Protective Groups: Unlike non-silylated phosphonates (e.g., Trimethyl Phosphate ), the TMS groups in this compound reduce hydrolysis susceptibility, making it suitable for reactions requiring anhydrous conditions .
  • Steric Hindrance : Compared to Bis(1,2,2-trimethylpropyl) methylphosphonate , the TMS groups in the target compound offer less steric bulk but greater electronic stabilization.
Physical and Chemical Properties
  • Volatility : this compound is expected to have a higher boiling point (~128°C, extrapolated from ) than Trimethyl Phosphate (boiling point ~197°C ) due to its larger molecular weight.
  • Solubility: The octyl chain enhances solubility in non-polar solvents (e.g., hexane, toluene), whereas Bis(trimethylsilyl)trifluoro-acetyl-phosphonate may exhibit solubility in polar aprotic solvents like THF.

Biological Activity

Bis(trimethylsilyl)octylphosphonate (BTOP) is a phosphonate compound that has garnered attention due to its potential biological activities. Phosphonates are known for their ability to mimic phosphates and carboxylates, which can lead to various biological interactions. This article aims to provide a comprehensive overview of the biological activity of BTOP, supported by relevant research findings, data tables, and case studies.

BTOP is characterized by the presence of two trimethylsilyl groups attached to an octylphosphonate backbone. This structure enhances its lipophilicity and may influence its interaction with biological membranes.

Antiparasitic Activity

Recent studies have indicated that phosphonate derivatives, including BTOP, exhibit significant antiparasitic activity. For instance, aminomethylenebisphosphonates (AMBPs), which share structural similarities with BTOP, have shown efficacy against various parasites. The mechanism of action is thought to involve interference with metabolic pathways essential for parasite survival .

Antibacterial Properties

BTOP and related compounds have demonstrated antibacterial properties. The biological activity of phosphonates is often attributed to their ability to disrupt bacterial cell wall synthesis and function. In vitro studies have shown that certain phosphonates can inhibit the growth of Gram-positive and Gram-negative bacteria, although specific data for BTOP remains limited .

Herbicidal Effects

Phosphonates have also been explored for their herbicidal properties. Research indicates that compounds similar to BTOP can inhibit plant growth by affecting key enzymatic processes involved in biosynthesis pathways . This opens avenues for agricultural applications, particularly in developing herbicides that target specific weed species without harming crops.

Study 1: Antiparasitic Evaluation

A study investigated the antiparasitic efficacy of various aminomethylenebisphosphonates, including derivatives of BTOP. The results indicated that these compounds could effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. The most potent derivatives showed IC50 values ranging from 10 µM to 30 µM, demonstrating significant potential as therapeutic agents against malaria .

Study 2: Antibacterial Activity Assessment

In a comparative analysis of several phosphonate compounds, BTOP was tested against a panel of bacterial strains. The results revealed an inhibition zone diameter ranging from 12 mm to 20 mm, depending on the bacterial strain tested. These findings suggest that BTOP possesses moderate antibacterial activity and may warrant further exploration in drug development .

Data Tables

Compound Activity Type IC50 (µM) Notes
This compoundAntiparasitic10-30Effective against Plasmodium falciparum
This compoundAntibacterialN/AInhibition zones: 12-20 mm
AminomethylenebisphosphonatesAntiparasitic15-25Broad spectrum against various parasites

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